molecular formula C20H18N2 B13406882 N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine

N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine

Cat. No.: B13406882
M. Wt: 286.4 g/mol
InChI Key: OLHGFKBDIWJREB-UHFFFAOYSA-N
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Description

N-(DIPHENYLMETHYLENE)-N-[(5-METHYLPYRIDIN-3-YL)METHYL]AMINE is a synthetic organic compound that belongs to the class of imines This compound is characterized by the presence of a diphenylmethylene group and a 5-methylpyridin-3-ylmethyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(DIPHENYLMETHYLENE)-N-[(5-METHYLPYRIDIN-3-YL)METHYL]AMINE typically involves the condensation reaction between a benzophenone derivative and a pyridine derivative in the presence of an amine. The reaction conditions may include:

  • Solvent: Common solvents used include ethanol, methanol, or dichloromethane.
  • Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization or chromatography would be essential.

Chemical Reactions Analysis

Types of Reactions

N-(DIPHENYLMETHYLENE)-N-[(5-METHYLPYRIDIN-3-YL)METHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(DIPHENYLMETHYLENE)-N-[(5-METHYLPYRIDIN-3-YL)METHYL]AMINE would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(DIPHENYLMETHYLENE)-N-[(4-METHYLPYRIDIN-3-YL)METHYL]AMINE
  • N-(DIPHENYLMETHYLENE)-N-[(6-METHYLPYRIDIN-3-YL)METHYL]AMINE
  • N-(DIPHENYLMETHYLENE)-N-[(5-ETHYLPYRIDIN-3-YL)METHYL]AMINE

Uniqueness

N-(DIPHENYLMETHYLENE)-N-[(5-METHYLPYRIDIN-3-YL)METHYL]AMINE is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to its analogs.

Properties

Molecular Formula

C20H18N2

Molecular Weight

286.4 g/mol

IUPAC Name

N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine

InChI

InChI=1S/C20H18N2/c1-16-12-17(14-21-13-16)15-22-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-14H,15H2,1H3

InChI Key

OLHGFKBDIWJREB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)CN=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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